

Introduction: A Privileged Scaffold Enhanced by a Unique Functional Group

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Compound of Interest

Compound Name: 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol

CAS No.: 1215279-95-0

Cat. No.: B1423373

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The indane scaffold, a bicyclic structure composed of a fused benzene and cyclopentane ring, is a recognized "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework serves as an excellent template for the spatial presentation of functional groups, enabling precise interactions with biological targets.[1][2] When functionalized to form indanols, these molecules exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and CNS-depressant properties.[3]

This guide focuses on a specific, synthetically valuable derivative: **6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol**. The introduction of a trifluoromethoxy (-OCF₃) group onto the aromatic ring is of particular strategic importance in drug design. The -OCF₃ group is a powerful electron-withdrawing substituent, primarily through a strong inductive effect (-I), which significantly alters the electronic properties of the aromatic ring.[4][5] This modification can enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins.[6] This document provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of **6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol**, offering a technical resource for its application in research and development.

Synthesis and Manufacturing

The most direct and logical synthetic route to **6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol** is via the reduction of its corresponding ketone, 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-

one. This two-step approach leverages well-established and scalable chemical transformations.

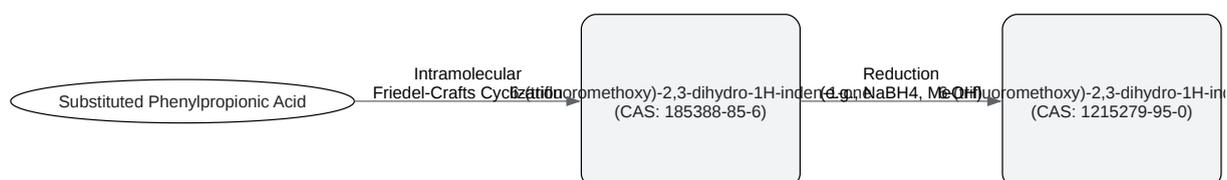
Step 1: Synthesis of the Precursor, 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

The synthesis of substituted 1-indanones is extensively documented, with intramolecular Friedel-Crafts reactions being a common and effective method.[7] This typically involves the cyclization of a suitable arylpropionic acid or its corresponding acid chloride.

Step 2: Reduction to 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol

The conversion of the ketone to the target secondary alcohol is a standard carbonyl reduction. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation due to its selectivity, mildness, and operational simplicity.[8] Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ will selectively reduce aldehydes and ketones without affecting other potentially present functional groups like esters or amides.[9][10]

The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[9][11] The resulting alkoxide is then protonated by the solvent to yield the final alcohol product.[10]



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Caption: Synthetic pathway to the target alcohol.

Experimental Protocol: Reduction of 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

- **Rationale:** This protocol is based on standard, well-documented procedures for the reduction of ketones to secondary alcohols using sodium borohydride.^[12] Methanol is chosen as the solvent for its ability to dissolve the ketone and act as a proton source for the final workup step. The reaction is performed at a low temperature initially to control the exothermic reaction and then allowed to warm to ensure completion.
- **Procedure:**
 - Dissolve 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.
 - Quench the reaction by slowly adding water, followed by dilute hydrochloric acid to neutralize excess NaBH₄ and decompose the borate esters.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude **6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol** by column chromatography on silica gel or recrystallization.

Physicochemical and Spectroscopic Properties

While extensive experimental data for **6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol** is not readily available in the literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties

Property	6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (Precursor)	6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol (Product)
CAS Number	185388-85-6[7]	1215279-95-0
Molecular Formula	C10H7F3O2[7]	C10H9F3O2
Molecular Weight	216.16 g/mol [7]	218.17 g/mol
Appearance	Pale-yellow to yellow liquid or semi-solid[7]	Expected to be a white to off-white solid
Purity	≥97% (Commercially available) [7]	Dependent on purification
Storage	Sealed in dry, room temperature[7]	2-8 °C recommended for long-term stability

Spectroscopic Analysis (Predicted)

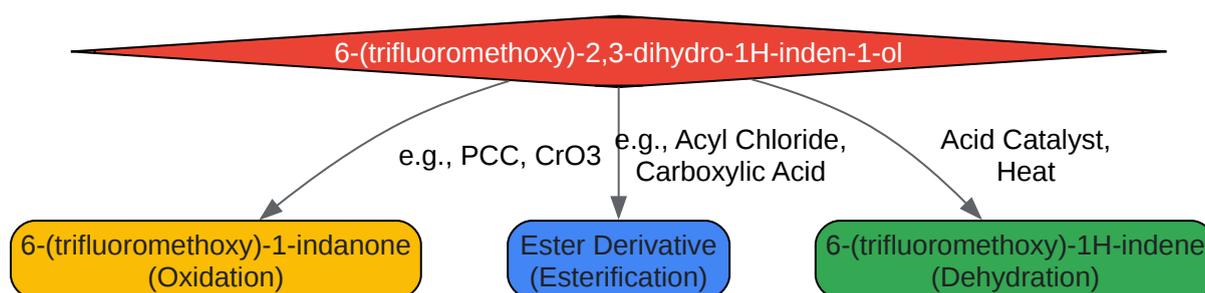
The structural confirmation of the synthesized alcohol would rely on standard spectroscopic techniques. The expected spectral characteristics are as follows:

- ¹H NMR: The proton NMR spectrum is expected to show significant changes upon reduction of the ketone.
 - The benzylic proton on the carbon bearing the hydroxyl group (-CHOH) would appear as a triplet around 5.2-5.4 ppm.[13][14]
 - The aliphatic protons of the five-membered ring would show complex multiplets between 1.9-3.1 ppm.[15]
 - The aromatic protons would appear in the range of 7.2-7.6 ppm, with coupling patterns influenced by the -OCF₃ group.
 - A broad singlet corresponding to the hydroxyl proton (-OH) would also be present, the chemical shift of which is dependent on concentration and solvent.

- ^{13}C NMR:
 - The most notable change from the ketone precursor would be the disappearance of the carbonyl signal (>200 ppm) and the appearance of a new signal for the carbon bearing the hydroxyl group ($-\text{CHOH}$) in the range of 75-80 ppm.[16][17]
 - The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
- Infrared (IR) Spectroscopy:
 - A strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ would appear, characteristic of the O-H stretching vibration of the alcohol.[18]
 - The strong C=O stretching band from the ketone precursor (around $1700\text{-}1720\text{ cm}^{-1}$) would be absent.[19]
 - Strong C-F stretching bands associated with the $-\text{OCF}_3$ group are expected in the $1100\text{-}1300\text{ cm}^{-1}$ region.

Reactivity and Potential Applications

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a benzylic alcohol, a class of compounds known for their versatile reactivity.[20] The hydroxyl group can serve as a handle for further molecular elaboration, making this compound a valuable intermediate for building diverse chemical libraries.



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Caption: Key potential reactions of the target alcohol.

Key Reactions

- **Oxidation:** As a secondary benzylic alcohol, it can be readily oxidized back to the corresponding ketone, 6-(trifluoromethoxy)-1-indanone, using mild oxidizing agents like pyridinium chlorochromate (PCC) or polymer-supported chromium trioxide.[19][21] This reactivity allows for the protection of the carbonyl group as an alcohol, which can be regenerated later in a synthetic sequence.
- **Dehydration:** Under acidic conditions and heat, the alcohol can undergo dehydration to form the corresponding indene, 6-(trifluoromethoxy)-1H-indene.[7][22][23] This reaction proceeds via an E1 mechanism, favored by the formation of a resonance-stabilized benzylic carbocation intermediate.[24]
- **Esterification:** The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.[25] This allows for the introduction of a wide variety of side chains, which is a common strategy in drug development to modulate properties like solubility and bioavailability.

Applications in Drug Discovery

The combination of the indanol core and the trifluoromethoxy group makes this molecule a highly attractive building block for medicinal chemistry programs.

- **Scaffold for Bioactive Molecules:** The indanol framework is present in numerous compounds with diverse therapeutic applications.[1][2]
- **Modulation of Physicochemical Properties:** The -OCF₃ group is known to increase lipophilicity and metabolic stability.[6] Its strong electron-withdrawing nature can also influence the pK_a of nearby functional groups and alter the molecule's interaction with protein targets.[5]

Conclusion

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While direct literature on this specific molecule is sparse, its chemical properties and reactivity can be confidently understood

through the well-established chemistry of the indanol scaffold and the predictable electronic influence of the trifluoromethoxy group. Its synthesis from the corresponding indanone is straightforward, and the resulting benzylic alcohol provides a versatile functional handle for the creation of more complex molecules. For researchers in drug discovery, this compound represents a strategic building block for developing novel therapeutics with potentially enhanced pharmacological profiles.

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